Payload Potency: PNU-159682 vs. MMAE in NHL Cell Lines
The cytotoxic payload within Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, PNU-159682, demonstrates significantly higher potency than the commonly used microtubule inhibitor MMAE across a panel of Non-Hodgkin Lymphoma (NHL) cell lines. This intrinsic potency advantage at the payload level is a critical determinant of ADC efficacy, especially for targeting antigens with low expression or in resistant settings .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 values: 0.020 nM (Granta-519), 0.055 nM (SuDHL4.Luc), 0.10 nM (BJAB.Luc), 0.10 nM (WSU-DLCL2) |
| Comparator Or Baseline | MMAE IC50 values: 0.25 nM (Granta-519), 1.19 nM (SuDHL4.Luc), 0.54 nM (BJAB.Luc), 0.25 nM (WSU-DLCL2) |
| Quantified Difference | PNU-159682 is 2.5- to 21.6-fold more potent than MMAE across these cell lines. |
| Conditions | Cell viability assay on NHL cell lines (BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2). |
Why This Matters
Demonstrates that ADCs built with this payload may achieve greater tumor cell killing at lower drug-to-antibody ratios (DAR) or in tumors with lower target expression, a key advantage for therapeutic index.
